2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Overview
Description
“2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a compound with the CAS Number: 478677-93-9 and a molecular weight of 190.16 . It is also known by its IUPAC name "oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetic acid" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6N2O3 .Scientific Research Applications
Quantum Chemical Properties
- DFT and Quantum Chemical Investigation : The compound's electronic properties, including highest occupied and lowest unoccupied molecular orbital energies, were studied using Gaussian 94 and Hybrid B3LYP functional density with a 6-31G* basis set. This research provides insights into the molecular properties of the compound (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Synthesis and Structural Studies
- Synthesis and X-Ray Studies : Synthesis and structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, were conducted to understand their molecular conformations (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).
Auxin Physiology
- Molecular Probe for Auxin Physiology : The structural characterization of a similar compound, 1H-pyrrolo[2, 3-b]pyridine-3-acetic acid, highlights its resemblance to the natural plant growth hormone indole-3-acetic acid, suggesting its potential application in auxin physiology (Antolić, Kojić-Prodić, & Magnus, 2000).
Potential Energy Surface and Conformational Studies
- Ab Initio Hartree-Fock Investigation : Studied the potential energy surface and reaction paths of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, revealing insights into its stable conformer and intramolecular hydrogen bonding (Ramek & Tomić, 2001).
Novel Synthetic Routes
- Novel Synthetic Routes : Explored various synthetic routes to create 1H-pyrrolo[2,3-b]pyridines, which could be extended to synthesize similar compounds like 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Brodrick & Wibberley, 1975).
Characterization and Synthesis
- Synthesis and Characterization : A novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized and characterized, providing a foundation for further research into similar compounds (Zhao, 2005).
X-Ray Crystallography
- Crystal Structure Analysis : The study of the crystal structure of fluroxypyr, a compound with structural similarities, offers insights into the arrangement of molecules in the crystal form, which can be relevant for the study of this compound (Park, Choi, Kwon, & Kim, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, a-oxo-, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, 1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored at room temperature .
Properties
IUPAC Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQAICSWGTWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619980 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478677-93-9 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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